molecular formula C13H12N4O4S2 B2806862 N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE CAS No. 868974-32-7

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B2806862
CAS No.: 868974-32-7
M. Wt: 352.38
InChI Key: WHEHDJISXPLLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a thiadiazole ring and a benzodioxole moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the reaction of 5-acetamido-1,3,4-thiadiazole-2-thiol with 1,3-benzodioxole-5-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole structure.

    Benzodioxole derivatives: Compounds containing the benzodioxole moiety, used in various pharmaceutical applications.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-ACETAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its combined thiadiazole and benzodioxole structures, which confer distinct chemical and biological properties. Its dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S2/c1-7(18)14-12-16-17-13(23-12)22-5-11(19)15-8-2-3-9-10(4-8)21-6-20-9/h2-4H,5-6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEHDJISXPLLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.